molecular formula C9H13N B14644724 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine CAS No. 56160-74-8

3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine

Katalognummer: B14644724
CAS-Nummer: 56160-74-8
Molekulargewicht: 135.21 g/mol
InChI-Schlüssel: QEFDTDWWZUGAIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine is a bicyclic nitrogen-containing heterocycle. This compound is part of the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure consists of a five-membered pyrrole ring fused to a six-membered nitrogen-containing ring, with methyl groups at the 3 and 5 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Another approach involves the use of stoichiometric amounts of triphenylphosphine, dialkyl acetylenedicarboxylates, and indole-2-carboxaldehyde .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.

    Reduction: This can convert double bonds to single bonds or reduce functional groups like nitro to amine.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where one atom or group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary widely but can include reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.

Major Products: The products depend on the specific reaction but can include various functionalized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine has several applications in scientific research:

Wirkmechanismus

The mechanism of action for 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine involves its interaction with various molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.

Eigenschaften

CAS-Nummer

56160-74-8

Molekularformel

C9H13N

Molekulargewicht

135.21 g/mol

IUPAC-Name

3,5-dimethyl-2,3-dihydro-1H-pyrrolizine

InChI

InChI=1S/C9H13N/c1-7-3-5-9-6-4-8(2)10(7)9/h3,5,8H,4,6H2,1-2H3

InChI-Schlüssel

QEFDTDWWZUGAIK-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2=CC=C(N12)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.